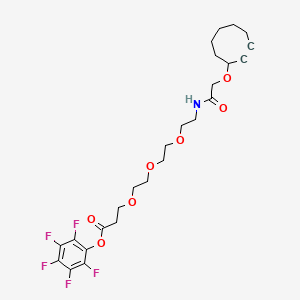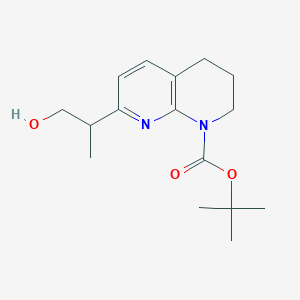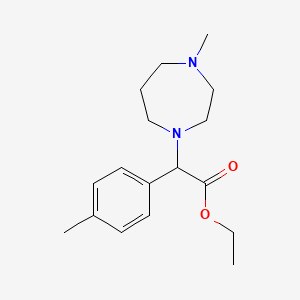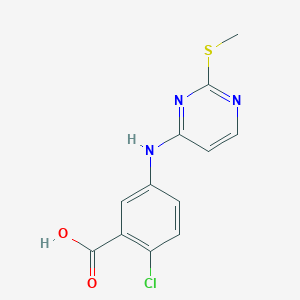![molecular formula C15H18N2O4 B11833691 1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid CAS No. 1131594-87-0](/img/structure/B11833691.png)
1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is a complex organic compound that features a benzyloxycarbonyl group attached to a biazetidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of benzyl alcohol with phosgene to produce benzyl chloroformate, which is then used to introduce the benzyloxycarbonyl protecting group . The biazetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group or the benzyloxycarbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, modulating the reactivity of the compound. The biazetidine ring structure may interact with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-((Benzyloxy)carbonyl)indoline-2-carboxylic acid: Similar in structure but with an indoline ring instead of a biazetidine ring.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Features a piperidine ring and is used in similar applications.
Uniqueness
1’-((Benzyloxy)carbonyl)-[1,3’-biazetidine]-3-carboxylic acid is unique due to its biazetidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1131594-87-0 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
1-(1-phenylmethoxycarbonylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c18-14(19)12-6-16(7-12)13-8-17(9-13)15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19) |
Clave InChI |
HAXZEKLANUVRIN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)
![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)


![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)





![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

